Sodium 6-chloropyridine-2-sulfinate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 6-chloropyridine-2-sulfinate typically involves the sulfonation of 6-chloropyridine. This process can be carried out using sodium sulfite under controlled conditions to yield the desired sulfinate salt .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale sulfonation reactions, followed by purification processes to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 6-chloropyridine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong nucleophiles like alkoxides or amines.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Sodium 6-chloropyridine-2-sulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 6-chloropyridine-2-sulfinate involves its ability to act as a sulfonylating, sulfenylating, or sulfinylating reagent, depending on the reaction conditions . It can form covalent bonds with various molecular targets, leading to the formation of new compounds with diverse properties. The specific pathways and molecular targets involved in its reactions are subjects of ongoing research .
Comparison with Similar Compounds
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 6-chloropyridine-2-sulfinate is unique due to the presence of the chloropyridine moiety, which imparts distinct chemical properties compared to other sulfinates. This uniqueness makes it particularly valuable in the synthesis of heterocyclic compounds and in reactions requiring specific electronic and steric characteristics .
Properties
IUPAC Name |
sodium;6-chloropyridine-2-sulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S.Na/c6-4-2-1-3-5(7-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PURIHCUDCCTCIH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)S(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClNNaO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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